(R)-duloxetine - 116539-60-7

(R)-duloxetine

Catalog Number: EVT-344185
CAS Number: 116539-60-7
Molecular Formula: C18H19NOS
Molecular Weight: 297.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R)-Duloxetine is the enantiomer of (S)-duloxetine, a medication commonly known as Cymbalta. While (S)-duloxetine is a widely studied antidepressant and neuropathic pain reliever, (R)-duloxetine has garnered interest for its potential as a novel analgesic agent. [] Despite being the less studied enantiomer, (R)-duloxetine has demonstrated significant analgesic effects in preclinical studies, prompting further research into its mechanism of action and potential therapeutic applications. []

Synthesis Analysis
  • Dynamic Kinetic Resolution: This approach utilizes Candida antarctica lipase B (CALB, N435) and a ruthenium catalyst to selectively resolve a racemic mixture of a β-hydroxynitrile precursor (rac-1). This method yields a β-cyano acetate intermediate with high enantiomeric excess (98% ee) that can be further transformed into (R)-duloxetine. []
  • Polymer-Supported Chiral Sulfonamide Catalysis: This method employs a polymer-supported chiral sulfonamide catalyst in conjunction with borane-dimethyl sulfide complex to achieve the enantioselective reduction of β-keto nitriles. This one-pot synthesis provides an efficient route to optically active 1,3-amino alcohols, including (R)-duloxetine. [, , ]
Chemical Reactions Analysis
  • Enzymatic Resolution: CALB, N435 catalyzes the selective acetylation of one enantiomer in a racemic mixture, leading to separation of the desired enantiomer. []
  • Asymmetric Reduction: Chiral sulfonamide catalysts facilitate the stereoselective reduction of β-keto nitriles, yielding enantioenriched 1,3-amino alcohols. [, , ]
Mechanism of Action

(R)-duloxetine, like its (S) enantiomer, is believed to exert its analgesic effects primarily through the inhibition of neuronal sodium channels. [] This inhibition reduces neuronal excitability and the transmission of pain signals. (R)-duloxetine exhibits a higher affinity for the inactivated state of sodium channels compared to the resting state, suggesting a preferential block of actively firing neurons involved in pain signaling. [] Additionally, (R)-duloxetine displays use-dependent block of sodium channels, becoming more potent with increased neuronal firing rates. []

Applications
  • Analgesic Agent: (R)-duloxetine exhibits significant potential as a novel analgesic agent. In preclinical studies utilizing the rat incision plus extension model, (R)-duloxetine demonstrated potent analgesic effects against postoperative pain, effectively reducing both mechanoallodynia and hyperalgesia. [] Notably, (R)-duloxetine administered subcutaneously near the surgical site displayed superior efficacy compared to systemic administration. []
  • Tool Compound in Enantioseparation Studies: (R)-duloxetine serves as a model compound for developing and evaluating enantioselective separation techniques. Capillary electrophoresis (CE) studies employing various chiral selectors, like cyclodextrins, have successfully separated (R)-duloxetine from its enantiomer. [] This research provides insights into the interactions between chiral selectors and enantiomers, contributing to advancements in chiral separation methodologies.

Properties

CAS Number

116539-60-7

Product Name

(R)-duloxetine

IUPAC Name

(3R)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine

Molecular Formula

C18H19NOS

Molecular Weight

297.4 g/mol

InChI

InChI=1S/C18H19NOS/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16/h2-10,13,17,19H,11-12H2,1H3/t17-/m1/s1

InChI Key

ZEUITGRIYCTCEM-QGZVFWFLSA-N

SMILES

CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32

Canonical SMILES

CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32

Isomeric SMILES

CNCC[C@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.